molecular formula C11H18INO B14227251 3-(6-Iodohexylidene)piperidin-2-one CAS No. 825611-30-1

3-(6-Iodohexylidene)piperidin-2-one

Cat. No.: B14227251
CAS No.: 825611-30-1
M. Wt: 307.17 g/mol
InChI Key: DYQMXIAIFOHQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Iodohexylidene)piperidin-2-one typically involves the reaction of piperidin-2-one with 6-iodohexanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the iodohexylidene group. The reaction is conducted in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(6-Iodohexylidene)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(6-Iodohexylidene)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The presence of the iodohexylidene group enhances its binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Iodohexylidene)piperidin-2-one is unique due to the presence of the iodohexylidene group, which imparts distinct chemical and biological properties.

Properties

CAS No.

825611-30-1

Molecular Formula

C11H18INO

Molecular Weight

307.17 g/mol

IUPAC Name

3-(6-iodohexylidene)piperidin-2-one

InChI

InChI=1S/C11H18INO/c12-8-4-2-1-3-6-10-7-5-9-13-11(10)14/h6H,1-5,7-9H2,(H,13,14)

InChI Key

DYQMXIAIFOHQCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCCCCCI)C(=O)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.